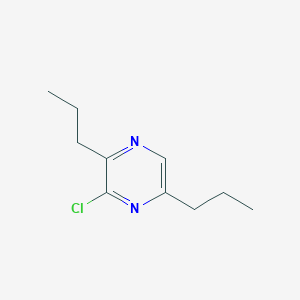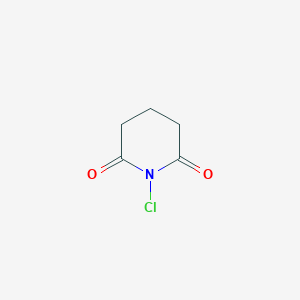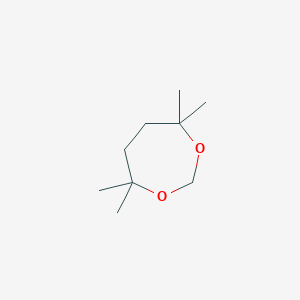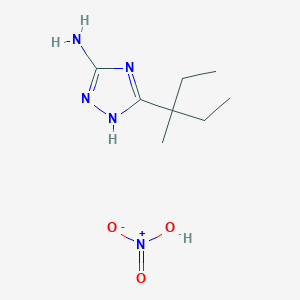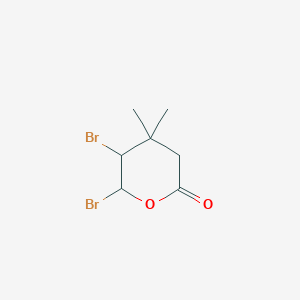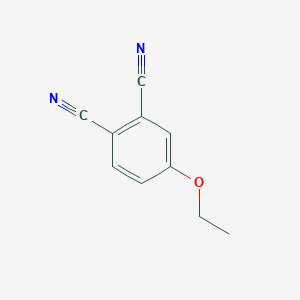
Ethyl 12-hydroxydodec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 12-hydroxydodec-9-enoate is an organic compound belonging to the class of esters It is characterized by the presence of a hydroxyl group on the 12th carbon and a double bond between the 9th and 10th carbons in a dodecenoic acid chain, esterified with an ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 12-hydroxydodec-9-enoate typically involves the esterification of 12-hydroxydodec-9-enoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and allow for easier separation and purification of the product.
化学反応の分析
Types of Reactions: Ethyl 12-hydroxydodec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 12-oxododec-9-enoate.
Reduction: The double bond can be reduced to form ethyl 12-hydroxydodecanoate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: Ethyl 12-oxododec-9-enoate.
Reduction: Ethyl 12-hydroxydodecanoate.
Substitution: Ethyl 12-halododec-9-enoate (e.g., ethyl 12-chlorododec-9-enoate).
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in the study of esterification and other organic reactions.
Biology: The compound’s structural features make it a candidate for studying lipid metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Industry: It can be used in the production of biodegradable polymers and as a component in cosmetic formulations due to its emollient properties.
類似化合物との比較
Ethyl 12-hydroxydodec-9-enoate can be compared with other similar compounds, such as:
Ethyl 12-hydroxydodecanoate: Lacks the double bond, resulting in different chemical reactivity and physical properties.
Ethyl 9-hydroxydodec-9-enoate: The hydroxyl group is positioned differently, affecting its interaction with enzymes and other molecules.
Ethyl 12-oxododec-9-enoate: An oxidized form with a carbonyl group instead of a hydroxyl group, leading to different chemical behavior.
The unique combination of a hydroxyl group and a double bond in this compound distinguishes it from these related compounds, providing it with distinct chemical and biological properties.
特性
| 79894-08-9 | |
分子式 |
C14H26O3 |
分子量 |
242.35 g/mol |
IUPAC名 |
ethyl 12-hydroxydodec-9-enoate |
InChI |
InChI=1S/C14H26O3/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h7,9,15H,2-6,8,10-13H2,1H3 |
InChIキー |
PFGWTCJGGAZASY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCCCCCC=CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



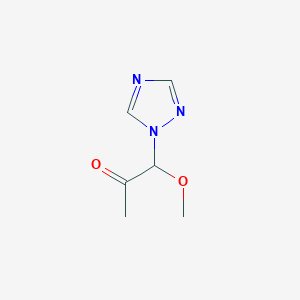
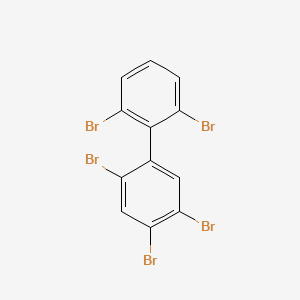
![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)
